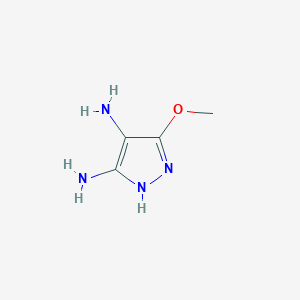

5-Methoxy-1H-pyrazole-3,4-diamine

Description

Contextualization within the Pyrazole (B372694) Chemical Class

To understand the importance of 5-Methoxy-1H-pyrazole-3,4-diamine, one must first appreciate the chemical and pharmaceutical significance of its foundational structure, the pyrazole ring.

The pyrazole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.govnih.gov This status is due to its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. globalresearchonline.netnih.gov Pyrazole derivatives are central to the development of pharmaceuticals, with applications as anti-inflammatory, anticancer, antimicrobial, analgesic, and antidiabetic agents. nih.govmdpi.comresearchgate.net The versatility of the pyrazole ring is demonstrated by its incorporation into several FDA-approved drugs, such as the anti-inflammatory celecoxib, the anticoagulant apixaban, and various protein kinase inhibitors used in cancer therapy like crizotinib (B193316) and ruxolitinib. nih.govnih.govglobalresearchonline.net

Beyond medicine, pyrazole derivatives have found utility in agrochemicals and as functional materials like dyes. mdpi.comresearchgate.net The synthetic accessibility and the ability to modify the pyrazole ring at multiple positions allow chemists to fine-tune the steric and electronic properties of the molecule, making it an ideal template for designing new compounds with specific functions. researchgate.net Consequently, the development of novel and efficient synthetic routes to pyrazole derivatives remains an active and important area of chemical research. nih.govnih.govmdpi.com

The structure of this compound is defined by a central pyrazole ring substituted with three key functional groups: two amino (-NH₂) groups at positions 3 and 4, and a methoxy (B1213986) (-OCH₃) group at position 5. This specific arrangement confers a unique chemical personality upon the molecule.

The adjacent amino groups at the C3 and C4 positions are particularly significant. They provide two nucleophilic sites capable of participating in hydrogen bonding and acting as reactive centers for further chemical transformations. This vicinal diamine arrangement is a classic precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores.

While specific experimental data for this compound is not widely published, its properties can be inferred from closely related structures. The table below presents data for a similar diamino-pyrazole compound.

Table 1: Physicochemical Properties of 1H-Pyrazole-4,5-diamine Note: This data is for a structurally related compound and serves as an estimate.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₆N₄ | uni.lu |

| Molecular Weight | 98.11 g/mol | americanelements.com |

| IUPAC Name | 1H-pyrazole-4,5-diamine | americanelements.com |

| SMILES | C1=NNC(=C1N)N | uni.lu |

Overview of Scholarly Research Trajectories for Pyrazole Derivatives

Research into pyrazole derivatives has followed several key trajectories, driven by the scaffold's proven utility.

Synthetic Methodology: A primary focus has been the development of efficient and regioselective synthetic strategies. Classic methods involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.govmdpi.com Modern research explores diverse routes, including multicomponent reactions, 1,3-dipolar cycloadditions, and reactions utilizing novel catalysts to improve yields and sustainability. nih.govnih.govmdpi.com

Pharmacological Exploration: A vast body of research is dedicated to discovering and optimizing the biological activities of pyrazole derivatives. This includes screening for anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties. nih.govresearchgate.netmdpi.com A significant recent trend is the design of pyrazole-based protein kinase inhibitors, which have become a major class of targeted cancer therapies. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically modify the pyrazole core with different substituents to understand how these changes affect biological activity. researchgate.net These SAR studies are crucial for optimizing lead compounds into potent and selective drug candidates with improved pharmacokinetic profiles.

Materials Science: The photophysical properties of certain pyrazole derivatives have led to their investigation as fluorescent probes for bioimaging and as components in organic light-emitting diodes (OLEDs). researchgate.net

Academic Research Objectives and Scope for this compound Investigations

Given its specific structural features, academic research involving this compound is likely to pursue several objectives. The primary scope of its investigation is as a specialized chemical building block.

Precursor for Fused Heterocycles: The most direct application is its use as a synthon for more complex molecules. The 3,4-diamine functionality is ideal for condensation reactions with 1,3-dielectrophiles to construct fused ring systems. For example, reaction with β-ketoesters or malonic acid derivatives can lead to the synthesis of substituted pyrazolo[3,4-d]pyrimidines, a scaffold found in numerous biologically active compounds, including kinase inhibitors.

Development of Novel Derivatives: The amino groups can be readily acylated, alkylated, or used to form Schiff bases, providing a platform for creating libraries of new derivatives. The goal would be to explore how these new modifications, in combination with the existing methoxy group, influence biological activity.

Ligand Synthesis: The nitrogen atoms of the pyrazole ring and the exocyclic amino groups make the molecule a potential multidentate ligand for coordinating with metal ions. Research could focus on synthesizing novel metal complexes with potential applications in catalysis or materials science.

In essence, the academic interest in this compound lies not necessarily in its intrinsic activity, but in its potential as a versatile starting material for constructing more elaborate and functionally diverse chemical entities.

Structure

2D Structure

3D Structure

Properties

CAS No. |

199341-02-1 |

|---|---|

Molecular Formula |

C4H8N4O |

Molecular Weight |

128.13 g/mol |

IUPAC Name |

3-methoxy-1H-pyrazole-4,5-diamine |

InChI |

InChI=1S/C4H8N4O/c1-9-4-2(5)3(6)7-8-4/h5H2,1H3,(H3,6,7,8) |

InChI Key |

BJYPORGCZZEVCA-UHFFFAOYSA-N |

SMILES |

COC1=NNC(=C1N)N |

Canonical SMILES |

COC1=NNC(=C1N)N |

Synonyms |

1H-Pyrazole-3,4-diamine,5-methoxy-(9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Methoxy 1h Pyrazole 3,4 Diamine and Its Analogues

Elucidation of Established Synthetic Routes to the Pyrazole-3,4-diamine Core

The construction of the pyrazole (B372694) ring is a fundamental step in the synthesis of a wide array of functionalized pyrazole derivatives. Over the years, several reliable methods have been established for creating the pyrazole-3,4-diamine core.

Strategies Employing Hydrazine (B178648) Derivatives in Pyrazole Ring Formation

A cornerstone of pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its equivalent and a hydrazine derivative. nih.govmdpi.com This approach is widely used due to its simplicity and the ready availability of starting materials. nih.gov The reaction of a β-diketone with hydrazine derivatives, first reported by Knorr in 1883, remains a fundamental method for preparing substituted pyrazoles. nih.govmdpi.com

Another common strategy involves the reaction of α,β-unsaturated ketones with hydrazine derivatives, which initially form pyrazolines that are subsequently oxidized to pyrazoles. nih.gov The versatility of these methods allows for the introduction of various substituents onto the pyrazole ring, leading to a diverse range of compounds. For instance, the reaction of acetylenic ketones with substituted hydrazines has been shown to be highly regioselective, yielding single pyrazole isomers in excellent yields. researchgate.net

The synthesis of 3,5-diamino-1H-pyrazoles can be achieved through the reaction of a resin-bound sulfonyl intermediate with hydrazine, followed by release from the resin and intramolecular cyclization. beilstein-journals.orgnih.gov Additionally, 4-arylazo-3,5-diaminopyrazoles have been synthesized from substituted sulfonamides, which, after diazotization, couple with malononitrile (B47326) to form hydrazones that are then cyclized with hydrazine hydrate. beilstein-journals.orgnih.gov

Optimization through One-Pot Synthetic Protocols

One-pot syntheses have gained prominence as they offer increased efficiency, reduced waste, and simplified procedures compared to traditional multi-step syntheses. mdpi.com Several one-pot methods for pyrazole synthesis have been developed. For example, a three-component reaction of ketones, aldehydes, and hydrazine monohydrochloride can produce pyrazoline intermediates that are then oxidized in situ to yield a variety of pyrazoles. thieme-connect.comorganic-chemistry.org This method can be scaled up for multi-gram synthesis and often avoids the need for chromatographic purification. thieme-connect.com

Another efficient one-pot, metal-free process involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride under mild conditions to form pyrazolines, which are then oxidized using bromine or, for a greener approach, oxygen in DMSO. organic-chemistry.org Research has also demonstrated the viability of one-pot, two-component modular methods for synthesizing 3,5-diarylpyrazoles by reacting hydrazones of aryl aldehydes with substituted acetophenones. vulcanchem.com

A nickel-based heterogeneous catalyst has been successfully employed in the one-pot synthesis of pyrazoles from various hydrazine, ketone, and aldehyde derivatives at room temperature, highlighting an environmentally friendly approach. mdpi.com Furthermore, a one-pot, three-component coupling of aldehydes, 1,3-dicarbonyls, and diazo compounds or tosyl hydrazones provides a high-yielding pathway to polyfunctional pyrazoles using molecular oxygen as a green oxidant. organic-chemistry.org

Development of Metal-Free Synthetic Approaches for Pyrazoles

The development of metal-free synthetic methods is a key aspect of green chemistry, aiming to avoid the use of potentially toxic and expensive metal catalysts. frontiersin.org A number of metal-free approaches for pyrazole synthesis have been reported. For instance, a highly regioselective, three-component reaction of 2-bromo-3,3,3-trifluoropropene, aldehydes, and sulfonyl hydrazides proceeds without a catalyst to produce 3-trifluoromethylpyrazoles. researchgate.net

Another metal-free, one-pot method for synthesizing 3,5-disubstituted and 3,4,5-trisubstituted pyrazoles utilizes the reaction of ketones, aldehydes, and hydrazine monohydrochloride, followed by oxidation. organic-chemistry.org An iodine-mediated, metal-free oxidative C-N bond formation provides a regioselective route to various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org Additionally, a general strategy for synthesizing 3-trifluoromethylpyrazoles involves the trifluoromethylation/cyclization of acetylenic ketones with phenylhydrazine (B124118) using a hypervalent iodine reagent under transition-metal-free conditions. nih.gov

Regioselective Synthesis Strategies for Substituted Pyrazole-3,4-diamines

Achieving regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted pyrazoles. The reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to a mixture of regioisomers. mdpi.com However, various strategies have been developed to control the regiochemical outcome.

For instance, the condensation of various arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diketones in an acidic medium can afford the desired isomer with high selectivity. nih.gov The use of specific reaction conditions, such as microwave irradiation and solvent-free reactions, has also been shown to influence regioselectivity in the synthesis of 3,5-disubstituted-1H-pyrazoles. mdpi.com

A highly regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles has been developed through an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) reaction. nih.gov This method provides excellent yields and high regioselectivity. nih.gov Similarly, a procedure for the selective synthesis of 3,4-diaryl-1H-pyrazoles via a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has been reported, with the regioselectivity confirmed by 2D-NMR techniques and DFT calculations. rsc.org

The synthesis of 5-amino-4-carbethoxy-3-methyl-1-(4-sulfamoylphenyl)pyrazole demonstrates how the choice of reaction conditions can completely revert the regioselectivity. Acidic cyclization of a hydrazine with an enol precursor yields one isomer, while basic cyclization with a methyl ether precursor produces the other isomer in excellent yield. beilstein-journals.orgnih.gov

Exploration of Novel Methodologies for 5-Methoxy-1H-pyrazole-3,4-diamine Synthesis

While specific synthetic routes for this compound are not extensively detailed in the provided search results, the general principles of pyrazole synthesis can be applied. The presence of the methoxy (B1213986) group at the 5-position and amino groups at the 3 and 4-positions requires careful selection of precursors and reaction conditions. vulcanchem.com

One potential approach could involve the cyclization of a suitably substituted β-ketonitrile or a related precursor with hydrazine. The synthesis of other 5-aminopyrazoles has been achieved by the condensation of β-ketonitriles with α-hydrazino acids. nih.gov

Integration of Green Chemistry Principles in Synthetic Procedures

The application of green chemistry principles to pyrazole synthesis is a growing area of focus, aiming to develop more sustainable and environmentally friendly methods. nih.gov This includes the use of green solvents, renewable energy sources, and recyclable catalysts. nih.gov

Water is an attractive green solvent for organic synthesis, and several water-based methods for pyrazole synthesis have been reported. thieme-connect.com For example, the synthesis of tetrasubstituted pyrazoles has been achieved in water using a nanocomposite catalyst or in the presence of a surfactant like cetyltrimethylammonium bromide (CTAB). thieme-connect.com Solventless condensation of diketones and hydrazines in the presence of a catalytic amount of sulfuric acid at room temperature also provides a high-yield, green route to pyrazole derivatives. rsc.org

Microwave and ultrasound-assisted syntheses are other energy-efficient techniques that have been applied to the synthesis of pyrazole derivatives, often leading to shorter reaction times and higher yields. nih.gov The use of bio-based solvents and catalysts derived from natural sources, such as pineapple juice and onion peel, further illustrates the potential of green chemistry in this field. frontiersin.org

Stereoselective Synthesis of Advanced Pyrazole-3,4-diamine Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern medicinal chemistry, as the stereochemistry of a drug can profoundly influence its pharmacological and toxicological properties. While this compound itself is not a chiral molecule, the synthesis of its analogues, where chirality is introduced through substitution, necessitates advanced stereoselective methods. ethz.ch These methods aim to control the three-dimensional arrangement of atoms, producing a single desired stereoisomer. ethz.ch Key strategies for achieving stereoselectivity in the synthesis of pyrazole derivatives include the use of chiral auxiliaries, chiral catalysts, and starting with materials from the natural chiral pool. ethz.ch

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. rsc.org For instance, the synthesis of chiral dihydropyrano[2,3-c]pyrazole derivatives has been achieved through domino Michael addition reactions using quinine/squaramide-based bifunctional organocatalysts. metu.edu.tr This approach can be adapted for analogues of this compound where a substituent introduces a stereocenter. A hypothetical pathway could involve the reaction of a pyrazolin-5-one precursor with an electrophile in the presence of a chiral catalyst to set a key stereocenter with high enantiomeric excess (ee). rsc.orgrwth-aachen.de

Another established method involves using a chiral auxiliary, an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. ethz.chrsc.org For example, a tert-butanesulfinamide auxiliary can be condensed with a ketone precursor to a pyrazole analogue. rsc.org Subsequent reactions are directed by the bulky, chiral sulfinamide group, leading to the formation of one diastereomer preferentially. rsc.org The auxiliary can then be cleaved to yield the enantiomerically enriched pyrazole derivative. rsc.org

Metal-catalyzed asymmetric synthesis also provides a robust route. Chiral metal complexes, particularly those of rhodium, copper, and palladium, can catalyze reactions that create stereocenters with high fidelity. libretexts.org For example, a rhodium(II)-catalyzed reaction of a diazocarbonyl compound with a substituted pyrazole can lead to ring expansion, forming 1,2-dihydropyrimidines, a process that can be rendered stereoselective with chiral ligands. acs.org Similarly, chiral ligands can be employed in cross-coupling reactions to construct complex chiral pyrazole structures. organic-chemistry.org

The table below illustrates representative data from a hypothetical stereoselective synthesis of a chiral pyrazole analogue, highlighting the effectiveness of different catalytic systems.

Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis

| Catalyst/Auxiliary | Reaction Type | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) or Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| (R)-CBS Catalyst | Asymmetric Reduction | Toluene | -20 | 85 | 95% ee |

| (R)-(+)-2-Methyl-2-propanesulfinamide | Chiral Auxiliary Directed Addition | THF | -78 | 92 | 98:2 dr |

| Quinine-derived Squaramide | Organocatalytic Michael Addition | Dichloromethane | 25 | 88 | 92% ee |

| Rh₂(OAc)₄ with Chiral Ligand | Carbenoid Insertion | Dichloromethane | 40 | 75 | 85% ee |

Refined Purification and Isolation Techniques for Synthetic Intermediates and Target Compounds

The purification and isolation of synthetic intermediates and the final this compound product are critical steps to ensure high purity, which is essential for subsequent applications. The polar nature of the diamino-pyrazole core, with its multiple hydrogen bond donors and acceptors, presents unique challenges that often render standard purification techniques like simple silica (B1680970) gel chromatography inefficient due to poor solubility or strong, irreversible binding to the stationary phase. researchgate.net Therefore, more refined techniques are necessary.

Crystallization-Based Purification: A highly effective method for purifying pyrazoles is through the formation and crystallization of acid addition salts. google.comgoogle.com The crude pyrazole product can be dissolved in a suitable organic solvent, such as ethanol, acetone, or tetrahydrofuran (B95107) (THF), and treated with an acid like hydrochloric acid (HCl) or sulfuric acid. google.commdpi.com The resulting salt often has different solubility properties and a more rigid crystal lattice, facilitating selective crystallization away from non-basic impurities. google.com The purified salt can then be isolated by filtration and the free base can be regenerated by neutralization if required. mdpi.com Co-melting crystallization is another emerging technique that avoids the use of solvents altogether, where the crude product is heated with another compound (a co-former) to form a eutectic melt, from which the purified co-crystal forms upon cooling. rsc.orgrsc.org

Advanced Chromatographic Techniques: For mixtures that are difficult to separate by crystallization, advanced chromatographic methods are employed.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for purifying polar compounds. sielc.comijcpa.inyoutube.com In contrast to normal-phase chromatography, RP-HPLC uses a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. youtube.com This setup is ideal for polar molecules like this compound, which would have very low retention times and poor separation on polar columns. youtube.com By adjusting the gradient (the ratio of organic solvent to water) and the pH of the mobile phase with additives like trifluoroacetic acid (TFA) or formic acid, excellent separation of the target compound from closely related impurities can be achieved. sielc.comijcpa.in

Supercritical Fluid Chromatography (SFC): SFC is a green chromatography alternative that uses a supercritical fluid, most commonly carbon dioxide, as the main mobile phase. wikipedia.orgchromatographytoday.com It is particularly well-suited for the purification of polar and chiral compounds. wikipedia.org The low viscosity and high diffusivity of the supercritical CO₂ mobile phase allow for faster separations and higher efficiency compared to HPLC. chromatographytoday.com A polar organic co-solvent, such as methanol, is typically added to the CO₂ to increase the mobile phase's elution strength for polar analytes. chromatographytoday.comrsc.org SFC has proven effective for separating a wide range of polar heterocyclic compounds. nih.govnih.gov

The following table compares typical parameters for these advanced purification methods as applied to pyrazole derivatives.

Table 2: Comparison of Refined Purification Techniques

| Technique | Stationary Phase | Mobile Phase/Solvent | Key Advantages | Typical Application |

|---|---|---|---|---|

| Salt Crystallization | N/A | Ethanol, Acetone, THF | High purity, scalable, cost-effective | Bulk purification of crude product |

| RP-HPLC | C18 Silica | Water/Acetonitrile + 0.1% TFA | High resolution, excellent for polar compounds | Final purification, impurity isolation |

| SFC | Chiral or Achiral Polar Phases | CO₂/Methanol | Fast, reduced solvent use, ideal for chiral separations | Chiral analogue separation, high-throughput purification |

Chemical Reactivity and Derivatization Strategies of 5 Methoxy 1h Pyrazole 3,4 Diamine

Nucleophilic Reactivity of the Amino Functional Groups at C3 and C4 Positions

The vicinal diamino functionality at the C3 and C4 positions represents the most prominent site for nucleophilic reactions. vulcanchem.com These amino groups readily react with a wide array of electrophilic reagents. Their nucleophilicity is foundational for derivatization, enabling the construction of various molecular architectures through reactions such as acylation and condensation. vulcanchem.comnih.gov

The amino groups of 5-Methoxy-1H-pyrazole-3,4-diamine are expected to undergo acylation when treated with electrophilic acylating agents like acid chlorides or anhydrides to form stable amide derivatives. vulcanchem.com The reaction involves the nucleophilic attack of the amino nitrogen on the carbonyl carbon of the acylating agent. Given the presence of two amino groups and the N1-H of the pyrazole (B372694) ring, the reaction outcome can be controlled by stoichiometry and reaction conditions to achieve mono-, di-, or even tri-acylation. The relative nucleophilicity of the C3-NH2, C4-NH2, and N1-H sites will influence the selectivity of the reaction.

Table 1: Representative Acylation Reactions

| Acylating Agent | Potential Product(s) |

|---|---|

| Acetyl Chloride | N-(4-amino-5-methoxy-1H-pyrazol-3-yl)acetamide |

| Benzoyl Chloride | N-(4-amino-5-methoxy-1H-pyrazol-3-yl)benzamide |

The adjacent amino groups are perfectly positioned for cyclocondensation reactions with 1,3-bielectrophilic compounds, such as β-dicarbonyls or α,β-unsaturated ketones, to form fused heterocyclic systems. nih.govrsc.org These reactions are pivotal for synthesizing bicyclic structures like pyrazolo[3,4-b]pyridines, which are significant in medicinal chemistry. nih.gov

The mechanism for the formation of a pyrazolo[3,4-b]pyridine ring typically begins with the nucleophilic attack of one of the pyrazole's amino groups on a carbonyl carbon of the reaction partner. nih.gov For instance, in a reaction with a 1,3-dicarbonyl compound, there is a debate over which group initiates the reaction. However, a common pathway involves an initial Michael addition of an aminopyrazole to an in-situ-formed α,β-unsaturated system, followed by an intramolecular cyclization and subsequent dehydration or oxidation to yield the final aromatic fused ring. nih.gov The regiochemical outcome is determined by the relative reactivity of the electrophilic centers in the carbonyl partner and the nucleophilic sites on the pyrazole. nih.gov

Similarly, condensation with other activated carbonyl compounds can lead to different fused systems. rsc.orgekb.eg The reaction of 5-aminopyrazoles with aromatic aldehydes, for example, can yield arylidene derivatives, which are versatile intermediates for further chemical transformations. ekb.eg

Table 2: Condensation Reactions for Heterocyclic Synthesis

| Carbonyl Compound | Resulting Heterocyclic System |

|---|---|

| Ethyl Acetoacetate | Substituted Pyrazolo[3,4-b]pyridinone |

| Acetylacetone | Substituted Pyrazolo[3,4-b]pyridine |

| Benzaldehyde | Arylidene intermediate (Schiff base) |

Beyond simple acylating agents and carbonyls, the nucleophilic amino groups can react with a variety of other electrophiles. For example, reaction with isothiocyanates leads to the formation of thiourea (B124793) derivatives. These derivatives can serve as precursors for the synthesis of fused thieno-pyrimidine systems, showcasing the utility of the diamine in constructing complex, multi-ring scaffolds. ekb.eg The diamino functionality also allows for diazotization reactions, which would form highly reactive diazonium salts, opening pathways to a multitude of other functional group transformations. vulcanchem.com

Chemical Transformations of the Pyrazole Heterocyclic Moiety

While the exocyclic amino groups are highly reactive, the pyrazole ring itself possesses distinct chemical properties that allow for its own set of transformations, primarily involving electrophilic substitution and functionalization at the N1 position. vulcanchem.com

Pyrazoles are aromatic heterocycles and can undergo electrophilic aromatic substitution. The electron density distribution in the pyrazole ring is uneven; the C4 position is generally electron-rich, whereas the C3 and C5 positions are electron-deficient. imperial.ac.uk Therefore, electrophilic attack is typically favored at the C4 position. imperial.ac.uk

In the case of this compound, the ring is heavily substituted with three powerful electron-donating groups (two amino groups and one methoxy (B1213986) group). vulcanchem.com These substituents significantly increase the electron density of the pyrazole ring, making it highly activated towards electrophilic attack compared to unsubstituted pyrazole. However, since the C3, C4, and C5 positions are already substituted, electrophilic substitution on the carbon framework is not a primary reaction pathway. The reactivity is instead dominated by the nucleophilic centers of the substituents and the ring nitrogen atoms.

The N1 position of the pyrazole ring bears a proton that is NH-acidic, with a pKa comparable to that of imidazole. imperial.ac.uk This allows for deprotonation with a suitable base, followed by nucleophilic attack on an electrophile. This process enables the selective functionalization at the N1 position through reactions like alkylation and acylation, which is a common strategy for modifying pyrazole-based compounds. vulcanchem.comnih.gov Introducing substituents at this position can significantly alter the compound's steric and electronic properties, influencing its biological activity and chemical reactivity. vulcanchem.com

Table 3: Representative N1-Functionalization Reactions

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl Halide | Methyl Iodide | N1-Methylated Pyrazole |

| Benzyl Halide | Benzyl Bromide | N1-Benzylated Pyrazole |

| Acyl Chloride | Acetyl Chloride | N1-Acetylated Pyrazole |

Annulation Reactions Leading to Fused Heterocyclic Systems from this compound

The presence of ortho-disposed amino groups in this compound makes it an ideal precursor for the construction of various fused heterocyclic systems through annulation reactions. These reactions involve the formation of a new ring fused to the pyrazole core.

The pyrazolo[3,4-d]pyrimidine scaffold is a prominent heterocyclic system in medicinal chemistry, often considered an isostere of the adenine (B156593) core of ATP, making it a valuable framework for designing enzyme inhibitors. researchgate.netnih.gov The synthesis of pyrazolo[3,4-d]pyrimidine derivatives from precursors bearing ortho-amino and cyano or ester functionalities on a pyrazole ring is a well-established strategy. nih.govresearchgate.net By analogy, this compound can serve as a key building block for constructing this fused system.

One common approach involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles. nih.gov While direct examples starting from this compound are not prevalent in the provided search results, the general synthetic principle is applicable. The reaction would likely proceed by converting one of the amino groups of the diamine into a suitable leaving group or by reacting the diamine with a reagent that can form a six-membered pyrimidine (B1678525) ring. For instance, reaction with a β-dicarbonyl compound or its equivalent could lead to the formation of a pyrazolo[3,4-d]pyrimidine core.

The following table illustrates representative pyrazolo[3,4-d]pyrimidine derivatives synthesized from related pyrazole precursors, highlighting the versatility of this synthetic approach.

| Compound | Starting Material | Reagent | Product | Reference |

| 1 | 1-(2,4-dinitrophenyl)pyrazole with ortho-amino ester | Acetonitrile (B52724) | 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| 2 | 1-(2,4-dinitrophenyl)pyrazole with ortho-amino ester | Propionitrile | 6-ethyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | nih.gov |

| 3 | 4-amino-3-cyanopyrazolo[3,4-d]pyrimidine sodium salt | (2-acetoxyethoxy)methyl bromide | 4-amino-3-cyano-1-[(2-acetoxyethoxy)methyl]-pyrazolo[3,4-d]pyrimidine | researchgate.net |

The pyrazolo[4,3-e] vulcanchem.comclockss.orgscilit.comtriazine ring system is another important heterocyclic scaffold found in natural products with interesting pharmacological activities. clockss.orgscilit.com The synthesis of this fused system often involves the construction of the triazine ring onto a pre-existing pyrazole core.

A reported method for synthesizing pyrazolo[4,3-e] vulcanchem.comclockss.orgscilit.comtriazines involves the acid-promoted ring closure of phenylhydrazones of 5-acyl-1,2,4-triazines. clockss.org Although this specific route does not start from a pyrazole-3,4-diamine, it highlights a strategy for forming the fused pyrazolotriazine system. A more direct approach from a diamine precursor like this compound could involve reaction with a 1,2-dicarbonyl compound followed by cyclization, or reaction with a reagent that provides the N-N-C fragment of the triazine ring.

Recent research has focused on synthesizing novel pyrazolo[4,3-e] vulcanchem.comclockss.orgscilit.comtriazine sulfonamides and pyrazolo[4,3-e]tetrazolo[1,5-b] vulcanchem.comclockss.orgscilit.comtriazine sulfonamide derivatives, which have shown promising anticancer activity. nih.govnih.gov These studies underscore the continued interest in this heterocyclic system.

The following table presents examples of synthesized pyrazolo[4,3-e] vulcanchem.comclockss.orgscilit.comtriazine derivatives.

| Compound | Precursor | Key Reaction | Product | Reference |

| 1 | Phenylhydrazones of 5-acyl-1,2,4-triazines | Acid-promoted ring closure | Substituted pyrazolo[4,3-e] vulcanchem.comclockss.orgscilit.comtriazines | clockss.org |

| 2 | Chlorosulfone derivative | Nucleophilic substitution with sodium azide | Pyrazolo[4,3-e]tetrazolo[1,5-b] vulcanchem.comclockss.orgscilit.comtriazine sulfonamide | nih.gov |

The versatile reactivity of the ortho-diamine functionality in this compound allows for the synthesis of a variety of other fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the diamine with bifunctional electrophiles.

For example, condensation with α-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyrazines. Similarly, reaction with phosgene (B1210022) or its equivalents could yield pyrazolo[3,4-d]pyrimidin-4-ones. The reaction with carbon disulfide could produce a pyrazolo[3,4-d]pyrimidine-4-thione.

Furthermore, the synthesis of pyrazolo[3,4-b]pyridines has been achieved through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. rsc.org This suggests that this compound could potentially be used to synthesize related fused pyridine (B92270) systems. The synthesis of 1H-pyrazolo[3,4-b]quinolines, a more extended fused system, has also been extensively reviewed, with methods including Friedländer condensation. mdpi.com

The following table provides examples of other fused pyrazole systems synthesized through various cyclocondensation reactions.

| Fused System | Precursor Type | Reagent Type | Resulting Fused Ring | Potential Product from this compound |

| Pyrazolo[3,4-b]pyridine | Pyrazole-5-amine | Activated carbonyl | Pyridine | Substituted Pyrazolo[3,4-b]pyridine |

| Pyrazolo[3,4-d] vulcanchem.comnih.govclockss.orgtriazine | 3-Amino-1H-pyrazole-4-carboxamides | Diazotization | 1,2,3-Triazine | Substituted Pyrazolo[3,4-d] vulcanchem.comnih.govclockss.orgtriazine |

Advanced Structure-Reactivity Relationships in this compound Derivatives

The structure of this compound and its derivatives has a profound impact on their reactivity and potential biological activity. vulcanchem.com The arrangement of the methoxy and diamino groups on the pyrazole ring creates a unique electronic and steric environment that governs how these molecules interact with other reagents and biological targets.

Structure-activity relationship (SAR) studies on pyrazole-based inhibitors of various enzymes have highlighted the importance of specific substitutions on the pyrazole core. nih.gov For instance, in the context of meprin α and β inhibitors, the nature and position of substituents on the pyrazole ring were found to be critical for inhibitory potency and selectivity. nih.gov While these studies were not conducted on derivatives of this compound specifically, they provide valuable insights into how modifications to the pyrazole scaffold can modulate biological activity.

The development of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR has also demonstrated the importance of structural modifications at various positions of the fused ring system to achieve potent and selective inhibition. nih.gov These studies emphasize the need for a deep understanding of the structure-reactivity relationships to guide the design of new derivatives with desired properties.

Advanced Spectroscopic and Structural Characterization of 5 Methoxy 1h Pyrazole 3,4 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules, including 5-Methoxy-1H-pyrazole-3,4-diamine. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular framework.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Environments

Proton (¹H) NMR spectroscopy offers insights into the electronic environment of hydrogen atoms within a molecule. For pyrazole (B372694) derivatives, the chemical shifts (δ) of protons are influenced by the substituents on the ring. rsc.orgresearchgate.net The spectra of pyrazole compounds are often characterized by signals in the aromatic region, corresponding to the ring protons, as well as signals for protons on substituent groups. researchgate.net In the case of this compound, one would expect to observe distinct signals for the methoxy (B1213986) group protons, the amine protons, and any protons on the pyrazole ring itself. The integration of these signals provides a ratio of the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal information about neighboring protons.

Table 1: Representative ¹H NMR Data for Substituted Pyrazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) | rsc.org |

| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.68 (d, 2H), 7.35 (t, 2H), 7.17 (t, 1H), 5.40 (s, 1H), 4.12 (q, 2H), 2.42 (s, 3H), 1.44 (t, 3H) | rsc.org |

| 3,4,5-trimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 7.39-7.31 (m, 5H), 2.10 (s, 6H), 1.96 (s, 3H) | rsc.org |

This table presents data for related pyrazole structures to illustrate typical chemical shifts. Specific data for this compound was not found in the search results.

Carbon (¹³C) NMR Spectroscopic Characterization of Carbon Frameworks

Table 2: Representative ¹³C NMR Data for Substituted Pyrazoles

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

| 3,5-dimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | rsc.org |

| 5-ethoxy-3-methyl-1-phenyl-1H-pyrazole | CDCl₃ | 154.6, 148.3, 138.8, 128.6, 125.5, 121.6, 86.1, 67.5, 14.6, 14.5 | rsc.org |

| 3,4,5-trimethyl-1-phenyl-1H-pyrazole | CDCl₃ | 148.4, 138.6, 135.9, 132.3, 129.0, 125.5, 113.6, 11.8, 10.9, 8.1 | rsc.org |

This table presents data for related pyrazole structures to illustrate typical chemical shifts. Specific data for this compound was not found in the search results.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for establishing connectivity between atoms within a molecule. huji.ac.il

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. cam.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of proton signals to their corresponding carbons. researchgate.netipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. fiveable.melibretexts.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretches of the amine groups, typically in the range of 3300-3500 cm⁻¹. pressbooks.pub The C-O stretch of the methoxy group would likely appear in the 1000-1300 cm⁻¹ region. libretexts.org Additionally, C=N and C=C stretching vibrations within the pyrazole ring would be observed, typically in the 1400-1600 cm⁻¹ region. researchgate.net The absence or presence of specific peaks provides direct evidence for the functional groups within the molecule. fiveable.me

Table 3: Typical IR Absorption Frequencies for Functional Groups in Pyrazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic/Alkene) | 3000 - 3100 | Stretching |

| C-H (Alkane) | 2850 - 2960 | Stretching |

| C=N (Ring) | 1400 - 1600 | Stretching |

| C=C (Ring) | 1400 - 1600 | Stretching |

| C-O (Ether) | 1000 - 1300 | Stretching |

This table provides general ranges for the expected functional groups. Specific peak positions can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. scispace.com The pyrazole ring is an aromatic system, and its UV-Vis spectrum, along with its substituents, will exhibit absorption bands corresponding to π→π* and n→π* transitions. mdpi.comnist.gov The position and intensity of the absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of auxochromic groups like the methoxy and amino groups. researchgate.net Studying the UV-Vis spectra of this compound and its derivatives can offer insights into their electronic structure and the effects of different substituents on the electronic properties of the pyrazole core. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. beilstein-journals.orgresearchgate.net In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, provides a fingerprint that can be used for structural elucidation. researchgate.netlibretexts.org The fragmentation of pyrazole derivatives often involves characteristic losses of small molecules or radicals from the ring and its substituents. researchgate.netsapub.org Analysis of these fragments helps to confirm the presence of the methoxy and diamine groups and their positions on the pyrazole ring.

X-ray Crystallography for Solid-State Molecular Architecture Determination

No specific X-ray crystallographic data for this compound is currently available in published scientific literature.

Analysis of Intermolecular Hydrogen Bonding Networks in Crystalline Structures

A detailed analysis of the intermolecular hydrogen bonding network for this compound cannot be generated without its determined crystal structure.

Hirshfeld Surface Analysis for Detailed Intermolecular Interactions

Hirshfeld surface analysis is contingent on the availability of crystallographic information files (CIF), which are generated from X-ray diffraction experiments. As no such data has been published for this compound, this analysis cannot be performed.

Further research involving the synthesis of single crystals of "this compound" and subsequent X-ray diffraction analysis would be required to provide the data necessary for the requested detailed structural characterization.

Computational and Theoretical Investigations of 5 Methoxy 1h Pyrazole 3,4 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods are routinely used to study the electronic structure and reactivity of pyrazole-based compounds.

Density Functional Theory (DFT) Studies on Molecular Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometric properties of molecules. asrjetsjournal.orgnih.gov DFT calculations can optimize the molecular geometry to its lowest energy state, providing accurate predictions of bond lengths, bond angles, and dihedral angles. acu.edu.in For 5-Methoxy-1H-pyrazole-3,4-diamine, DFT would be instrumental in establishing its most stable three-dimensional conformation.

The structural arrangement of the methoxy (B1213986) group at the 5-position and the diamino groups at the 3- and 4-positions on the pyrazole (B372694) core dictates its potential for intermolecular interactions, such as hydrogen bonding. vulcanchem.com DFT studies on similar pyrazole derivatives have successfully predicted geometric parameters that are in good agreement with experimental findings from X-ray crystallography. acu.edu.innih.gov

Table 1: Representative Geometric Parameters for a Pyrazole Ring Core Based on DFT Calculations for Analogous Structures. Note: This table is illustrative and shows typical values for a substituted pyrazole ring. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.35 - 1.39 | C5-N1-N2 | 111 - 113 |

| N2-C3 | 1.31 - 1.34 | N1-N2-C3 | 105 - 107 |

| C3-C4 | 1.41 - 1.44 | N2-C3-C4 | 111 - 113 |

| C4-C5 | 1.38 - 1.41 | C3-C4-C5 | 104 - 106 |

| C5-N1 | 1.36 - 1.39 | C4-C5-N1 | 106 - 108 |

Data compiled from analogous structures in referenced literature. acu.edu.innih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally signifies higher reactivity. nih.gov For this compound, the electron-donating amino and methoxy groups would be expected to raise the HOMO energy level, influencing its reactivity profile.

Table 2: Illustrative FMO Energies and Related Parameters for Pyrazole Derivatives. Note: These values are examples from studies on different pyrazole derivatives to illustrate the application of FMO analysis.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyrazole Derivative A | -5.89 | -1.23 | 4.66 |

| Pyrazole Derivative B | -6.12 | -2.05 | 4.07 |

| Pyrazole Derivative C | -6.01 | -1.55 | 4.46 |

Data adapted for illustrative purposes from studies on substituted pyrazoles. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution within a molecule and predicting its reactive sites. asrjetsjournal.org The MEP surface displays regions of varying electrostatic potential, where red indicates electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicates electron-deficient areas (positive potential) prone to nucleophilic attack. researchgate.netwalisongo.ac.id

In a theoretical MEP map of this compound, the most negative potential (red/yellow regions) would be expected around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methoxy group due to the presence of lone pairs of electrons. These sites represent the centers for electrophilic attack. nih.gov Conversely, the most positive potential (blue regions) would likely be located around the hydrogen atoms of the two amino groups and the pyrazole N-H, identifying them as sites for nucleophilic interaction. nih.govresearchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge asymmetry often exhibit non-linear optical (NLO) properties, making them valuable for applications in telecommunications and photonics. nih.govdntb.gov.ua Pyrazole derivatives have been investigated as potential NLO materials. researchgate.netresearchgate.net Computational methods can predict NLO properties, most notably the first hyperpolarizability (β₀), which quantifies the second-order NLO response.

A molecule's NLO activity is enhanced by the presence of both electron-donating and electron-accepting groups, which facilitate intramolecular charge transfer. The structure of this compound, with its electron-donating amino and methoxy groups, could be theoretically evaluated for NLO potential. A large calculated β₀ value, often compared to a standard like urea, suggests a compound may be a promising candidate for NLO applications. nih.gov

Table 3: Illustrative First Hyperpolarizability (β₀) Values for NLO-active Pyrazole Derivatives. Note: This table demonstrates how computational results for NLO properties are typically presented. The values are for illustrative purposes.

| Compound | First Hyperpolarizability (β₀) (esu) |

| Urea (Reference) | 0.37 x 10⁻³⁰ |

| Pyrazoline Derivative 1 | 5.21 x 10⁻³⁰ |

| Pyrazoline Derivative 2 | 7.26 x 10⁻³⁰ |

Data adapted from referenced studies on pyrazoline derivatives. nih.govresearchgate.net

Mechanistic Elucidation of Reactions through Computational Modeling

Beyond static properties, computational chemistry is a powerful tool for exploring dynamic processes, such as chemical reaction mechanisms.

Transition State Analysis in Reaction Pathways

Understanding how a reaction proceeds from reactants to products requires identifying the transition state—the highest energy point along the reaction coordinate. Computational modeling allows for the localization of transition state structures and the calculation of their energy barriers (activation energies). This information is vital for predicting reaction kinetics and validating proposed mechanisms. nih.gov

For this compound, transition state analysis could be applied to various processes. A key example is the study of tautomerism, a common phenomenon in pyrazoles where a proton can migrate between the two ring nitrogen atoms. Computational studies on pyrazole itself have shown that this proton transfer can be facilitated by solvent molecules, such as water, which stabilize the transition state through hydrogen bonding and lower the energy barrier for interconversion. nih.gov A similar computational approach could elucidate the tautomeric equilibrium and proton transfer dynamics specific to this compound, considering the electronic influence of its substituents.

Computational Prediction of Reaction Energy Profiles

The prediction of reaction energy profiles using computational methods, particularly Density Functional Theory (DFT), is a cornerstone of modern chemical research. This approach allows for the detailed mapping of a reaction pathway, from reactants to products, through high-energy transition states. By calculating the potential energy surface, chemists can determine key thermodynamic and kinetic parameters, such as activation energies and reaction enthalpies, which are critical for understanding reaction feasibility and rates.

While specific DFT studies detailing the reaction energy profiles for the synthesis or transformation of this compound are not widely documented in public literature, the methodology is well-established through studies of other pyrazole derivatives. researchgate.netresearchgate.net For instance, DFT calculations are commonly employed to investigate the regioselectivity in the synthesis of substituted pyrazoles. researchgate.net

A typical computational study would involve:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformation for each species.

Frequency Calculations: These are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations, often using higher-level basis sets, are performed on the optimized geometries to obtain a more accurate energy profile.

These calculations provide a quantitative understanding of the reaction mechanism. For a hypothetical reaction involving a pyrazole derivative, the data generated can be summarized to compare different potential pathways.

Table 1: Illustrative Reaction Energy Data for a Hypothetical Pyrazole Synthesis Pathway

This table is a generalized example of data obtained from DFT calculations for a chemical reaction and does not represent experimentally verified values for this compound.

| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Step 1 | Reactants | 0.0 | - |

| Transition State 1 | +25.4 | 25.4 | |

| Intermediate | +5.2 | - | |

| Step 2 | Transition State 2 | +15.8 | 10.6 |

| Product | -10.1 | - |

Theoretical Studies on Tautomeric Equilibria and Stability of Pyrazole-3,4-diamine Systems

Pyrazole systems are well-known for exhibiting annular tautomerism, a phenomenon where a proton can reside on either of the two nitrogen atoms in the five-membered ring. The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole core, as well as the surrounding environment (solvent). Theoretical calculations are exceptionally suited for quantifying the relative stabilities of these tautomeric forms. mdpi.comresearchgate.net

Studies on substituted pyrazoles have shown that the electronic properties of the substituents are a deciding factor in tautomer preference. mdpi.com The general finding is that the preferred tautomer is the one where the nitrogen atom with a lone pair is positioned closer to the more electron-withdrawing substituent. mdpi.com For a molecule like this compound, the methoxy group (-OCH₃) and the two amino groups (-NH₂) would influence the electronic distribution in the ring and thus the tautomeric preference.

Quantum chemical calculations, often using DFT methods like B3LYP or MP2, can predict the relative energies of the possible tautomers with high accuracy. researchgate.net The influence of the solvent can be modeled using Polarizable Continuum Models (PCM), which simulate the dielectric effect of the medium on tautomer stability. researchgate.net Research on related disubstituted pyrazoles shows that while some systems have a strong preference for one tautomer regardless of solvent polarity, others can show shifts in the equilibrium. mdpi.com

Table 2: Calculated Relative Stabilities of Tautomers for a Generic 3,5-Disubstituted Pyrazole System

This table is based on findings for various pyrazole derivatives and illustrates the typical energy differences calculated between tautomeric forms. mdpi.com

| Substituent Pattern | Tautomer Form | Relative Energy in Gas Phase (kcal/mol) | Relative Energy in DMSO (kcal/mol) | Preferred Tautomer |

| Electron Donating at C3, Electron Withdrawing at C5 | Tautomer A (H on N1, near C5) | 0.0 | 0.0 | Tautomer A |

| Tautomer B (H on N2, near C3) | +3.5 | +3.1 | ||

| Electron Withdrawing at C3, Electron Donating at C5 | Tautomer A (H on N1, near C5) | +2.8 | +2.5 | Tautomer B |

| Tautomer B (H on N2, near C3) | 0.0 | 0.0 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes, molecular flexibility, and intermolecular interactions over time. nih.govnih.gov

A typical MD simulation involves:

Assigning a force field (a set of parameters describing the potential energy of the atoms) to the molecule.

Placing the molecule in a simulation box, often filled with explicit solvent molecules (e.g., water), to mimic solution conditions.

Simulating the system's evolution over a set period, from picoseconds to microseconds, tracking the positions and velocities of all atoms. researchgate.net

Research on Applications of 5 Methoxy 1h Pyrazole 3,4 Diamine and Its Derivatives in Academic Settings

A Versatile Building Block in Advanced Organic Synthesis

In the realm of organic synthesis, 5-Methoxy-1H-pyrazole-3,4-diamine serves as a highly adaptable scaffold for constructing a variety of complex molecules. The presence of multiple reactive sites—the two amino groups, the pyrazole (B372694) ring nitrogens, and the methoxy (B1213986) group—allows for a wide range of chemical transformations. This versatility enables chemists to design and synthesize novel compounds with tailored properties.

The chemical reactivity of this compound is centered around its key functional groups. The pyrazole N-H group is a site for reactions such as alkylation and acylation. The methoxy group can potentially be cleaved to yield a hydroxyl group, and it also influences the electron density of the pyrazole ring. The 3,4-diamine functionality is particularly significant, as the two amino groups are nucleophilic and can readily react with electrophiles. This allows for a variety of derivatizations, including acylation, condensation with carbonyl compounds to form imines, and diazotization to create highly reactive diazonium salts.

Precursors for Novel Heterocyclic Compounds

The diamine functionality of this compound makes it an ideal starting material for the synthesis of new heterocyclic systems. The adjacent amino groups can undergo cyclocondensation reactions with a variety of dielectrophilic reagents to form fused pyrazole derivatives. These reactions are a cornerstone of heterocyclic chemistry, allowing for the construction of bicyclic and polycyclic ring systems.

For instance, the reaction of 5-aminopyrazoles with 1,3-dielectrophiles is a well-established method for preparing fused nitrogen-containing heterocycles. vulcanchem.com This methodology can be applied to this compound to potentially synthesize derivatives of pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and imidazo[1,2-b]pyrazoles. vulcanchem.com The synthesis of such fused systems is of significant interest due to the diverse biological activities exhibited by these classes of compounds. The general synthetic approach involves the condensation of the diamine with compounds containing two electrophilic centers, leading to the formation of a new ring fused to the pyrazole core.

Participation in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued in organic synthesis for their efficiency and atom economy. The structural features of this compound make it a suitable candidate for participation in such reactions.

For example, MCRs involving 5-aminopyrazoles, aldehydes, and active methylene (B1212753) compounds are used to construct complex heterocyclic frameworks like pyrazolo[3,4-b]quinolines and pyrazolo[3,4-b]pyridines. These reactions often proceed through a cascade of condensation and cyclization steps. Given the presence of the reactive amino groups, this compound could potentially be employed in similar MCRs to generate highly substituted, fused pyrazole systems in a single pot. The development of such MCRs is a continuous area of research, with the potential for creating large libraries of diverse compounds for screening purposes.

Contributions to Materials Science Research

The unique electronic and structural properties of the pyrazole ring have led to the investigation of its derivatives in the field of materials science. The ability to form stable, aromatic systems that can be readily functionalized makes pyrazoles attractive components for the design of new functional materials.

Integration into Polymeric Materials and Coatings

The diamine functionality of this compound provides reactive handles for its incorporation into polymeric structures. For instance, polyamides and polyimides can be synthesized through the condensation of diamines with diacyl chlorides or dianhydrides, respectively. By using this compound as the diamine monomer, the pyrazole moiety can be integrated into the polymer backbone. This could impart specific properties to the resulting polymer, such as thermal stability, altered solubility, or the ability to coordinate with metal ions. The development of pyrazole-based polymers is an emerging area of research with potential applications in high-performance materials and coatings.

Exploration in Functional Materials

The inherent aromaticity and tunable electronic properties of the pyrazole ring make it a promising scaffold for the development of functional organic materials. Research has shown that pyrazole derivatives can be utilized in the creation of liquid crystals and electroluminescent compounds.

Liquid Crystals: Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The rod-like or disc-like shape of molecules is a key factor in the formation of liquid crystalline phases. By appropriately substituting the pyrazole ring to create elongated molecular structures, it is possible to design pyrazole-based liquid crystals. The introduction of long alkyl chains and other mesogenic groups onto the this compound core could lead to new liquid crystalline materials with unique phase behaviors and electro-optical properties.

Electroluminescent Compounds: Electroluminescent materials emit light in response to an electric current and are the foundation of organic light-emitting diodes (OLEDs). The fluorescence and charge-transport properties of organic molecules are crucial for their performance in OLEDs. Pyrazole derivatives have been investigated as components of electroluminescent polymers and as small molecule emitters. The conjugated pyrazole system in this compound and its derivatives can be designed to exhibit fluorescence, and by tuning the substituents, the emission color and efficiency can be modulated. This makes it a potential building block for new organic electronic materials.

Investigation in Agrochemical Research as Synthetic Precursors

The pyrazole ring is a well-known and important scaffold in the agrochemical industry. A number of commercial pesticides, including insecticides, herbicides, and fungicides, contain a pyrazole core. This has driven significant research into the synthesis and biological evaluation of new pyrazole derivatives as potential agrochemicals.

Exploration as Intermediates for Herbicide and Fungicide Discovery

The pyrazole nucleus is a well-established pharmacophore in the agrochemical industry, with many commercialized pesticides containing this heterocyclic ring. nih.gov Academic research has leveraged this compound as a building block to create novel derivatives with potential herbicidal and fungicidal properties. The inherent biological activity of the pyrazole ring, combined with the diverse functionalities that can be introduced via the diamine and methoxy groups, makes it a valuable starting point for generating libraries of compounds for screening. nih.govorientjchem.org

For instance, studies have shown that certain pyrazole derivatives exhibit significant herbicidal activity against various weed species. nih.gov Researchers have synthesized series of pyrazole-containing compounds and evaluated their efficacy in pre- and post-emergence applications. While specific derivatives of this compound are part of these broader investigations, the focus often lies on the general pyrazole scaffold. For example, some substituted phenylpyrazole derivatives have shown over 90% herbicidal activity against Abutilon theophrasti at a concentration of 150 g a.i./hm². nih.gov

In the realm of fungicide discovery, pyrazole carboxamides have emerged as a prominent class of succinate (B1194679) dehydrogenase inhibitors (SDHIs). researchgate.net Academic efforts have been directed towards synthesizing novel pyrazole-5-yl-amide derivatives and evaluating their antifungal activity against various phytopathogenic fungi. researchgate.netnih.gov These studies often involve creating a range of analogs to establish structure-activity relationships, aiming to optimize the antifungal potency. The core pyrazole structure, which can be derived from intermediates like this compound, is crucial for the observed biological activity. researchgate.net

Investigations into Biological Target Interactions and Mechanistic Research

The academic interest in this compound derivatives extends to their interactions with biological systems at a molecular level. This includes mechanistic studies of enzyme inhibition, receptor binding affinity research, structure-activity relationship (SAR) studies, and investigations into their metabolic fate.

Mechanistic Studies of Enzyme Inhibition

Pyrazole derivatives have been identified as inhibitors of various enzymes. researchgate.netresearchgate.net Mechanistic studies in academic settings aim to understand how these compounds interact with their target enzymes to exert their inhibitory effects. For example, pyrazole-based compounds have been investigated as inhibitors of enzymes like urease, β-glucuronidase, phosphodiesterase, α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase. researchgate.net

One area of focus has been the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. researchgate.netnih.gov Research has shown that pyrazole-5-yl-amide derivatives can act as potent SDHIs. researchgate.net Molecular docking studies have been employed to elucidate the binding modes of these inhibitors within the active site of the enzyme, revealing interactions similar to those of known SDHIs like boscalid. nih.gov These mechanistic insights are invaluable for the rational design of more effective fungicides.

Furthermore, pyrazole derivatives have been studied as inhibitors of carbonic anhydrases (CAs), which are involved in various physiological processes. nih.gov Computational studies, in conjunction with in-vitro assays, have helped to illuminate the binding interactions of these compounds with different CA isoforms. nih.gov

Receptor Binding Affinity Research

The ability of pyrazole derivatives to bind to various receptors has been a significant area of academic inquiry. These studies are crucial for understanding the pharmacological potential of these compounds. For instance, certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER). nih.govillinois.edu Research has focused on understanding the substituent patterns that optimize ER binding affinity and selectivity, particularly for the ERα subtype. nih.govillinois.edu

Moreover, pyrazole derivatives have been investigated for their binding affinity to cannabinoid receptors (CB1 and CB2). acs.org These studies aim to characterize the structural requirements for potent and selective antagonistic activity at these receptors. acs.org The insights gained from such research can guide the development of pharmacological probes and potential therapeutic agents. The pyrazole core is often a key structural feature for achieving high binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies for Bio-molecular Interactions

Structure-activity relationship (SAR) studies are a cornerstone of medicinal and agricultural chemistry, and pyrazole derivatives have been extensively studied in this regard. dntb.gov.uadrugdesign.org SAR analyses aim to correlate specific structural features of a molecule with its biological activity, providing a roadmap for designing more potent and selective compounds. drugdesign.org

In the context of anticancer research, SAR studies on pyrazole-based compounds have identified key structural features required for potent antiproliferative activity. researchgate.net For example, in a series of pyrazole analogues of combretastatin (B1194345) A-4, the presence of a 3,4,5-trimethoxy-substituted phenyl group on one part of the molecule and a p-methoxy-substituted phenyl group on another was found to be crucial for bioactivity. researchgate.net

Similarly, for pyrazole-based inhibitors of meprin α and β, SAR studies have evaluated the impact of substitutions at various positions of the pyrazole ring on inhibitory activity and selectivity. nih.gov These studies have shown that even minor structural modifications can lead to significant changes in biological activity. nih.gov The goal of such research is to build a comprehensive understanding of how the chemical structure of a pyrazole derivative dictates its interaction with a specific biological target. researchgate.net

Research into Metabolic Pathways and Compound Fate

Understanding the metabolic fate of a compound is crucial for its development as a potential drug or agrochemical. Academic research has begun to explore the metabolic pathways of pyrazole-containing compounds. For example, in the context of drug development, studies have identified metabolites of pyrazole-based drugs. Razaxaban, an anticoagulant, is known to form an isoxazole (B147169) ring-opening stable metabolite that is excreted through the bile. nih.gov

Emerging Trends and Future Research Directions in 5 Methoxy 1h Pyrazole 3,4 Diamine Chemistry

Advancements in Flow Chemistry and Automated Synthesis for Pyrazole-3,4-diamines

Continuous flow chemistry and automated synthesis are emerging as transformative technologies in the preparation of pyrazole (B372694) derivatives, offering significant advantages over traditional batch methods. These techniques provide enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. mdpi.com While specific studies on the flow synthesis of 5-Methoxy-1H-pyrazole-3,4-diamine are not extensively documented, the principles and successes in the synthesis of related pyrazoles and aminopyrazoles demonstrate a clear and promising path forward.

Flow chemistry has been successfully employed for the synthesis of various pyrazole derivatives, showcasing its versatility. For instance, a continuous-flow method for the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) has been reported. mdpi.com Another notable application is the four-step continuous flow synthesis of pyrazoles from anilines, which enhances safety by avoiding the isolation of hazardous intermediates. mdpi.com Furthermore, a hybrid microwave-flow approach has been developed for the synthesis of pyrazolo[3,4-b]pyridin-4-amines, compounds structurally related to aminopyrazoles. mdpi.com

The automation of these flow processes allows for the rapid optimization of reaction conditions and the creation of libraries of compounds for screening purposes. The integration of real-time analytics can further enhance process understanding and control. For the synthesis of this compound and its derivatives, flow chemistry could offer a safer and more efficient route, particularly in handling potentially reactive intermediates.

| Reaction Type | Starting Materials | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Terminal alkynes, Trimethylsilyldiazomethane | Pyrazoles | Continuous process | mdpi.com |

| Multi-step Synthesis | Anilines | Pyrazoles | Increased safety by avoiding isolation of hazardous intermediates | mdpi.com |

| Hybrid Microwave-Flow | Intermediate from thermal cyclization | Pyrazolo[3,4-b]pyridin-4-amines | High yields and specific product formation | mdpi.com |

| Cyclocondensation | Vinylidene keto esters, Hydrazine (B178648) derivatives | Pyrazole-4-carboxylate derivatives | Good to very good yields (62–82%) and excellent regioselectivities | mdpi.com |

High-Throughput Screening and Computational Design for Novel Derivatives

The discovery of novel bioactive molecules based on the this compound scaffold is being accelerated by the integration of high-throughput screening (HTS) and computational design. HTS allows for the rapid evaluation of large libraries of compounds against biological targets, while computational methods provide insights into structure-activity relationships (SAR) and guide the design of more potent and selective molecules. rjraap.comnih.gov

Computational approaches, such as molecular docking and molecular dynamics simulations, are instrumental in predicting the binding affinity and mode of interaction of pyrazole derivatives with protein targets. nih.govnih.gov This "in silico" screening helps to prioritize compounds for synthesis and biological testing, thereby saving time and resources. nih.gov For example, structure-based drug design has been successfully used to develop 5-amino-1H-pyrazole-4-carboxamide derivatives as potent enzyme inhibitors. nih.gov

These computational tools can be applied to the this compound core to explore its potential interactions with a wide range of biological targets. The diamino and methoxy (B1213986) functionalities provide key points for modification to optimize binding and pharmacokinetic properties. The combination of a virtual library design around this scaffold, followed by HTS, represents a powerful strategy for identifying new therapeutic leads. rjraap.com

| Methodology | Application | Outcome | Reference |

|---|---|---|---|

| Diversity-based High-throughput Virtual Screening (D-HTVS) | Screening of a small molecule library against EGFR and HER2 kinases | Identification of a dual inhibitor for gastric tumors | nih.gov |

| Structure-Based Drug Design | Design of 5-amino-1H-pyrazole-4-carboxamide derivatives | Development of novel pan-FGFR covalent inhibitors | nih.gov |

| Molecular Docking | Investigation of the binding mode of N-(1H-Pyrazol-5-yl)nicotinamide derivatives | Elucidation of the potential antifungal mechanism | nih.gov |

Interdisciplinary Research Collaborations

The complexity of modern scientific challenges necessitates a multidisciplinary approach, and research into this compound and its derivatives is no exception. Progress in this area is significantly enhanced through collaborations between chemists, biologists, pharmacologists, and computational scientists.

Synthetic chemists are focused on developing novel and efficient methods for the preparation and derivatization of the pyrazole core. mdpi.comresearchgate.net Biologists and pharmacologists are essential for evaluating the biological activity of these new compounds and elucidating their mechanisms of action. nih.govnih.gov For instance, the development of pyrazole-based inhibitors for enzymes like cyclin-dependent kinases (CDKs) or N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) requires a close partnership between these disciplines. nih.govnih.gov

Furthermore, collaborations with engineers are crucial for advancing synthetic technologies, such as the design of specialized reactors for flow chemistry. mdpi.com Computational chemists and bioinformaticians play a pivotal role in guiding the design of new molecules and analyzing the vast datasets generated from HTS. nih.gov Such interdisciplinary synergy is essential to translate fundamental research on the this compound scaffold into practical applications.

Current Challenges and Prospective Opportunities in Pyrazole-3,4-diamine Research

Despite the significant potential, research on this compound and related compounds faces several challenges. A primary hurdle in pyrazole synthesis is often the control of regioselectivity, where reactions can yield a mixture of isomers that are difficult to separate. mdpi.com The development of more sustainable and environmentally friendly synthetic protocols is another ongoing challenge in chemical synthesis. frontiersin.org

However, these challenges also present significant opportunities. The unique substitution pattern of this compound, with its vicinal diamino groups and a methoxy substituent, offers a rich platform for chemical exploration. The two amino groups provide sites for the construction of fused heterocyclic systems, potentially leading to novel molecular architectures with unique properties. researchgate.net The methoxy group can modulate the electronic properties of the pyrazole ring, influencing its reactivity and biological activity. vulcanchem.com

Future research will likely focus on:

Developing highly regioselective and stereoselective synthetic methods for pyrazole-3,4-diamines.

Exploring the use of green chemistry principles, such as biocatalysis and the use of eco-friendly solvents, in the synthesis of these compounds. frontiersin.org

Expanding the application of flow chemistry and automated synthesis to create diverse libraries of this compound derivatives for biological screening.

Leveraging computational tools to design derivatives with tailored properties for specific applications in medicine and materials science. mdpi.com

The continued investigation of this and other pyrazole-3,4-diamine scaffolds holds the promise of uncovering new chemical entities with significant scientific and potentially commercial value.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Methoxy-1H-pyrazole-3,4-diamine, and how are intermediates characterized?